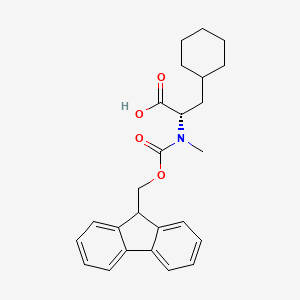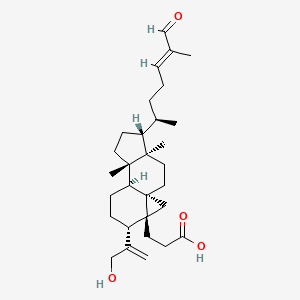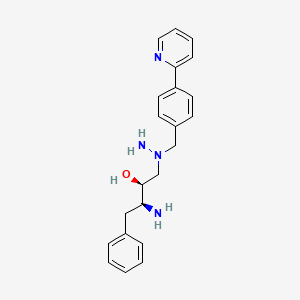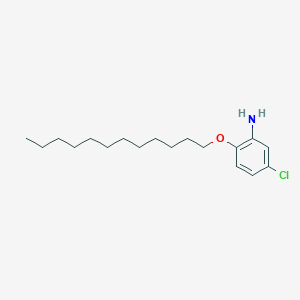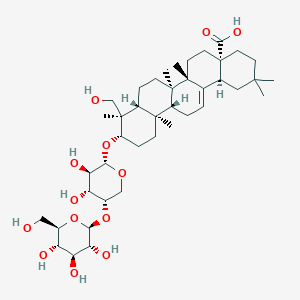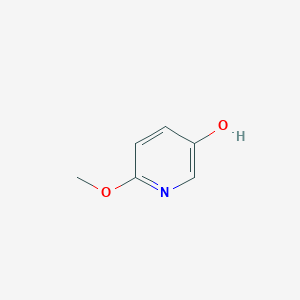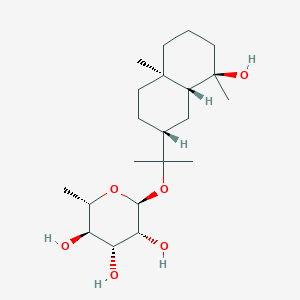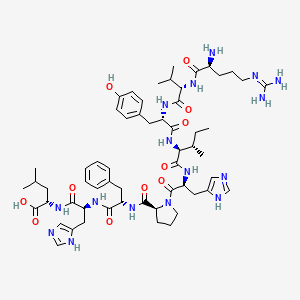
(Des-Asp1)-Angiotensin I
Descripción general
Descripción
“(Des-Asp1)-Angiotensin I” is a nonapeptide that has been tested for its pressor and steroidogenic activities . It is available for purchase as a research chemical .
Synthesis Analysis
The synthesis of “(Des-Asp1)-Angiotensin I” has been evaluated as a precursor for “(Des-Asp1)-Angiotensin II” (also known as “Angiotensin III”) . The renin-angiotensin system, which plays a crucial role in regulating blood volume, arterial pressure, cardiac and vascular function, is involved in its synthesis .Molecular Structure Analysis
“(Des-Asp1)-Angiotensin I” has a molecular weight of 1181.42 . It contains a total of 173 bonds, including 89 non-H bonds, 32 multiple bonds, 33 rotatable bonds, 10 double bonds, and 22 aromatic bonds . It also includes 3 five-membered rings, 2 six-membered rings, 1 aliphatic carboxylic acid, 7 aliphatic secondary amides, 1 aliphatic tertiary amide, 1 guanidine derivative, and 3 primary amines .Chemical Reactions Analysis
Mass spectrometry has been used to monitor protease reactions, which is beneficial for exploring the complex systems associated with protease functions . The decrease in renal blood flow produced by “(Des-Asp1)-Angiotensin I” is due to its local enzymatic conversion to angiotensin III .Physical And Chemical Properties Analysis
“(Des-Asp1)-Angiotensin I” contains a total of 169 atoms, including 84 Hydrogen atoms, 58 Carbon atoms, 16 Nitrogen atoms, and 11 Oxygen atoms .Aplicaciones Científicas De Investigación
Steroidogenic Activity
This compound also exhibits steroidogenic activities. It was found to cause dose-related increases in serum aldosterone and serum corticosterone in doses between 3 and 3,000 ng/kg/min . However, it was less active than angiotensin I, angiotensin II, or (des-Asp1) angiotensin II in causing increased release of aldosterone .
Mecanismo De Acción
Direcciones Futuras
The bioavailability of orally administered “(Des-Asp1)-Angiotensin I” has been investigated in human subjects . The results suggest that the conversion rate of “(Des-Asp1)-Angiotensin I” to angiotensin III in normal men is less than 43%, which is much less than the conversion rate of angiotensin I to angiotensin II . This indicates that “(Des-Asp1)-Angiotensin I” may not have physiological significance in the human renin-angiotensin-aldosterone system .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWIUWNFCDCCDM-XZJAPRPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N16O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1181.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Des-Asp1)-Angiotensin I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (Des-Asp1)-Angiotensin I itself exhibits limited intrinsic activity. Its primary mechanism of action involves conversion to the more potent heptapeptide, (Des-Asp1)-Angiotensin II (Angiotensin III), by the angiotensin-converting enzyme (ACE) [, , , , , , , ]. Angiotensin III then acts on angiotensin receptors, primarily the AT1 receptor subtype, leading to vasoconstriction, aldosterone release, and other physiological effects [, , , , , ].
A: While (Des-Asp1)-Angiotensin I demonstrates some direct steroidogenic activity in bovine adrenal cells, its effect is significantly weaker compared to Angiotensin II and Angiotensin III []. Its primary contribution to aldosterone production seems to be through conversion to Angiotensin III [, ].
A: While the provided abstracts don't explicitly state the molecular formula and weight of (Des-Asp1)-Angiotensin I, they consistently refer to it as a nonapeptide derived from Angiotensin I by the removal of the N-terminal aspartic acid residue [, , , , ]. Therefore, determining the exact formula and weight would require referring to the amino acid sequence of Angiotensin I and subtracting the contribution of aspartic acid.
ANone: The provided research abstracts primarily focus on the biological activity and metabolism of (Des-Asp1)-Angiotensin I and do not delve into spectroscopic characterization.
A: The research suggests that (Des-Asp1)-Angiotensin I is rapidly metabolized in vivo, mainly through conversion to Angiotensin III by ACE [, , , ]. Its rapid degradation suggests a relatively short half-life in circulation.
ANone: (Des-Asp1)-Angiotensin I is a peptide hormone and does not possess catalytic properties. Its biological function arises from its interaction with enzymes and receptors within the renin-angiotensin system.
A: Research on closely related peptides provides insights into the structure-activity relationships. For instance, [Sar1,Ile8]-Angiotensin II, a synthetic analog with modifications at positions 1 and 8, acts as an antagonist at both AT1 and AT2 receptors, indicating the importance of these residues for receptor binding and activation [, ]. Further research focusing on specific modifications of (Des-Asp1)-Angiotensin I would be needed to establish a comprehensive SAR profile.
ANone: The provided research abstracts primarily focus on the biological role, metabolism, and pharmacological effects of (Des-Asp1)-Angiotensin I. They do not offer information related to SHE regulations, PK/PD, in vitro/in vivo efficacy beyond animal models, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility studies, analytical method validation, quality control, immunogenicity, drug transporter/metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications.
A: While the exact discovery date of (Des-Asp1)-Angiotensin I is not mentioned in the abstracts, its identification as a potential precursor for Angiotensin III and its role in the renin-angiotensin system were active research areas by the late 1970s and early 1980s [, , , ]. Research during this period focused on:
- Confirming its formation: Studies demonstrated the conversion of Angiotensin I to (Des-Asp1)-Angiotensin I in various tissues, including the lung and adrenal gland [, ].
- Evaluating its biological activity: Experiments in animals revealed that (Des-Asp1)-Angiotensin I could induce pressor responses and stimulate aldosterone secretion, primarily through its conversion to Angiotensin III [, , , , ].
- Understanding its role in the renin-angiotensin system: The discovery of (Des-Asp1)-Angiotensin I led to a more nuanced understanding of the renin-angiotensin system, highlighting alternative pathways for Angiotensin III formation [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





